4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide
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Description
“4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide” is a chemical compound with the CAS Number: 333431-41-7 . It has a molecular weight of 400.89 . The IUPAC name for this compound is 4-chloro-N-phenyl-3-(2-toluidinosulfonyl)benzamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C20H17ClN2O3S/c1-14-7-5-6-10-18(14)23-27(25,26)19-13-15(11-12-17(19)21)20(24)22-16-8-3-2-4-9-16/h2-13,23H,1H3,(H,22,24) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Environmental Impact and Fate
- Occurrence and Environmental Fate of Parabens : Parabens, including derivatives similar in function to 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide, are widely used as preservatives in various products. Their occurrence, fate, and behavior in aquatic environments have been a subject of study. Despite wastewater treatments that effectively eliminate parabens, they are consistently found at low concentrations in effluents, surface water, and sediments. Their biodegradability and the formation of chlorinated by-products upon reaction with free chlorine have been noted, raising concerns about their stability and persistence in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Biological and Pharmacological Effects
- Toxicity and Environmental Impact of Triclosan : Triclosan, a synthetic antibacterial agent, is indicative of the broader concerns associated with chemicals in the same category as this compound. It has been found in various environmental compartments due to its partial elimination in sewage treatment plants. The study reviews its occurrence, toxicity, degradation, and the risks of TCS-resistant bacteria emergence, emphasizing the need for careful consideration of such substances' environmental and health impacts (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Chemical Synthesis and Applications
- Sulfonamide Inhibitors : The sulfonamide group, central to the structure of this compound, has been explored for its therapeutic potential. A review covering sulfonamide inhibitors investigated between 2013 and the present highlights their significance in drugs used for bacterial infections, glaucoma, inflammation, and other conditions. This underscores the pharmaceutical relevance of sulfonamide-containing compounds, including potential new applications in treating various diseases (Gulcin & Taslimi, 2018).
Properties
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-7-5-6-10-18(14)23-27(25,26)19-13-15(11-12-17(19)21)20(24)22-16-8-3-2-4-9-16/h2-13,23H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDOHLBCACUBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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